(±)-ADX 71743
Description
Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs) and Their Functional Classification
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that are activated by the neurotransmitter glutamate. frontiersin.org Unlike ionotropic glutamate receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. There are eight subtypes of mGluRs, which are categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Group I mGluRs (mGlu1 and mGlu5) are typically located postsynaptically and their activation leads to the mobilization of intracellular calcium.
Group II mGluRs (mGlu2 and mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8) are generally found on presynaptic terminals. nih.gov Their activation is linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org
Group III mGluRs and Their Role in Glutamatergic Neurotransmission
Group III mGluRs, including mGlu7, act as presynaptic autoreceptors and heteroreceptors to regulate the release of glutamate and other neurotransmitters, such as GABA. nih.govacs.org By inhibiting neurotransmitter release, these receptors play a critical role in preventing excessive neuronal excitation and maintaining synaptic homeostasis. The development of compounds that can selectively modulate these receptors has been a significant focus of neuroscience research. frontiersin.org
Physiological Significance of mGlu7 Receptors
The mGlu7 receptor is one of the most abundantly expressed mGluRs in the brain and is considered a key regulator of various CNS functions, including emotional responses, stress, learning, and memory. addextherapeutics.com Its unique distribution and function at synapses make it a critical component of neural circuitry.
Distribution and Expression Patterns of mGlu7 in Brain Regions
The mGlu7 receptor is widely expressed throughout the CNS, with particularly high concentrations in regions crucial for emotional processing and cognitive function. frontiersin.organr.fr These areas include:
Hippocampus: A region vital for learning and memory. frontiersin.org
Amygdala: The brain's center for processing fear and emotional responses. frontiersin.organr.fr
Cerebral Cortex: Involved in higher-order cognitive functions. nih.gov
Hypothalamus: A key regulator of the body's stress response. frontiersin.org
The extensive expression of mGlu7 in these areas suggests its significant role in modulating a wide range of neurological and psychiatric processes. addextherapeutics.com
Involvement of mGlu7 in Synaptic Transmission and Plasticity
The mGlu7 receptor is a critical modulator of synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory. Located primarily on presynaptic terminals, mGlu7 activation inhibits the release of neurotransmitters. frontiersin.org This inhibitory action is crucial for processes such as long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.org
Research has shown that the negative allosteric modulator (NAM) (±)-ADX 71743 can block the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus. frontiersin.orgtocris.com This finding highlights the essential role of mGlu7 in this form of synaptic plasticity. frontiersin.org Furthermore, mGlu7 is also present on the terminals of inhibitory interneurons, where it modulates the release of GABA, adding another layer of complexity to its regulatory functions. frontiersin.org
Hypothesized Role of mGlu7 Dysregulation in Neurological and Psychiatric Disorders
Given its significant role in regulating synaptic transmission and its widespread distribution in brain regions associated with emotion and cognition, dysregulation of mGlu7 function has been implicated in a variety of neurological and psychiatric conditions. acs.orgaddextherapeutics.com These include schizophrenia, depression, and anxiety disorders. acs.orgnih.gov Genetic studies have also linked polymorphisms in the GRM7 gene, which encodes the mGlu7 receptor, to an increased risk for conditions such as autism, depression, and ADHD. acs.org
Implications for Anxiety-Related Disorders
The high expression of mGlu7 in the amygdala and other brain regions involved in the fear and stress response points to its potential role in anxiety-related disorders. anr.fr Preclinical studies using animal models have provided evidence supporting this hypothesis. The pharmacological inhibition of mGlu7 with the NAM this compound has been shown to produce anxiolytic-like effects. nih.govnih.gov For instance, in rodent models, this compound increased exploration in the elevated plus maze and reduced anxiety-like behaviors in the marble-burying test. nih.govresearchgate.net These findings suggest that modulating mGlu7 activity could be a promising therapeutic strategy for anxiety disorders, including post-traumatic stress disorder (PTSD). addextherapeutics.comanr.fr
The Chemical Compound this compound
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the mGlu7 receptor. nih.govresearchgate.net As a NAM, it does not bind to the same site as the endogenous ligand glutamate (the orthosteric site) but instead binds to a different, allosteric site on the receptor. csic.es This binding event reduces the receptor's response to glutamate. csic.es
Mechanism of Action of this compound as an mGlu7 Allosteric Modulator
This compound functions by binding to an allosteric site on the mGlu7 receptor, which is located within the transmembrane domain. csic.es This binding stabilizes the receptor in an inactive conformation, thereby reducing its ability to be activated by glutamate. csic.es This mode of action provides a more nuanced way to modulate receptor function compared to orthosteric antagonists, which directly block the glutamate binding site. Allosteric modulators like this compound have the potential for greater specificity and improved therapeutic profiles. csic.es
Research Findings on this compound
This compound is a negative allosteric modulator of mGlu7 with an IC₅₀ of 300 nM. tocris.com
It is a brain-penetrant compound, a crucial characteristic for drugs targeting the central nervous system. tocris.comnih.gov
In vitro studies have confirmed its activity at native mGlu7 receptors by showing its ability to attenuate synaptic depression induced by the Group III mGluR agonist L-AP4. researchgate.netmedchemexpress.com
Preclinical in vivo studies have demonstrated its anxiolytic-like effects in various rodent models of anxiety. nih.govresearchgate.net
Research has also explored its effects on mGlu7 heteromers, finding that this compound can block responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. nih.gov
Implications for Schizophrenia and Psychosis Models
The glutamatergic hypothesis of schizophrenia posits that a disruption in glutamate signaling, particularly the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, is a core element of the disease's pathophysiology. researchgate.netnih.govnih.gov This hypofunction is thought to lead to reduced inhibitory control by GABAergic interneurons over glutamatergic pathways, resulting in excessive glutamate release in certain brain regions. dovepress.comfrontiersin.org This framework has shifted some focus toward non-dopaminergic targets for new antipsychotic therapies, with metabotropic glutamate receptors emerging as promising candidates. researchgate.netmdpi.com
Genetic studies lend support to the involvement of mGlu7 in schizophrenia, as variations in the GRM7 gene, which encodes the mGlu7 receptor, have been associated with the disorder. nih.gov The receptor's primary role as a presynaptic modulator of neurotransmitter release makes it a key target for restoring the excitatory/inhibitory imbalance observed in schizophrenia models. frontiersin.org
Pharmacological manipulation of the mGlu7 receptor in preclinical models of psychosis has yielded significant insights. While activation of mGlu7 with agonists like AMN082 was found to exacerbate psychosis-like behaviors, the opposite approach—inhibition of the receptor—has shown antipsychotic potential. nih.govmdpi.com This has led to the investigation of mGlu7 negative allosteric modulators (NAMs), such as (±)-ADX71743, as a novel therapeutic strategy. nih.gov
(±)-ADX71743 is a potent and selective mGlu7 NAM. researchgate.net The proposed mechanism for its antipsychotic-like effects involves the inhibition of mGlu7 receptors located on GABAergic presynaptic terminals. frontiersin.org Since mGlu7 activation normally suppresses GABA release, inhibiting the receptor with a NAM like (±)-ADX71743 is hypothesized to disinhibit these terminals, thereby increasing GABA release. frontiersin.org This enhancement of GABAergic tone could then re-establish inhibitory control over hyperactive glutamatergic neurons, addressing a core deficit in the glutamatergic model of schizophrenia. frontiersin.org
Preclinical studies using animal models that mimic aspects of schizophrenia have demonstrated the potential of (±)-ADX71743. These models often use NMDA receptor antagonists, such as MK-801, or serotonergic agonists like DOI to induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia. frontiersin.orgnih.gov
Detailed Research Findings for (±)-ADX71743
Models of Positive Symptoms:
(±)-ADX71743 has been shown to be effective in animal models predictive of efficacy against the positive symptoms of schizophrenia, such as psychosis and hallucinations.
MK-801-Induced Hyperactivity: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, a model used to screen for antipsychotic potential. (±)-ADX71743 dose-dependently inhibited MK-801-induced hyperactivity. frontiersin.org
DOI-Induced Head Twitches: The 5-HT2A receptor agonist DOI induces a characteristic head-twitch behavior in mice, which is considered a model of hallucinogenic activity. mdpi.com (±)-ADX71743 was also effective in reducing the frequency of DOI-induced head twitches. frontiersin.org
| Preclinical Model | Modeled Symptom | Inducing Agent | Effect of (±)-ADX71743 | Reference |
|---|---|---|---|---|
| Drug-Induced Hyperactivity | Psychosis | MK-801 (NMDA Antagonist) | Inhibited hyperactivity | frontiersin.org |
| Head-Twitch Response | Hallucinations | DOI (5-HT2A Agonist) | Inhibited head twitches | frontiersin.org |
Models of Cognitive Deficits:
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. The potential of (±)-ADX71743 to ameliorate these deficits has been investigated.
Novel Object Recognition (NOR) Test: This test assesses learning and memory. Cognitive deficits induced by MK-801 were reversed by the administration of (±)-ADX71743, indicating a pro-cognitive effect. frontiersin.orgresearchgate.net
Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. (±)-ADX71743 was shown to prevent the disruption of PPI caused by MK-801. frontiersin.org
| Preclinical Model | Cognitive Domain | Inducing Agent | Effect of (±)-ADX71743 | Reference |
|---|---|---|---|---|
| Novel Object Recognition (NOR) | Learning & Memory | MK-801 | Reversed deficits | frontiersin.orgresearchgate.net |
| Prepulse Inhibition (PPI) | Sensorimotor Gating | MK-801 | Prevented disruption | frontiersin.org |
Models of Negative Symptoms:
(±)-ADX71743 has also been evaluated for its effects on behaviors that model the negative symptoms of schizophrenia, such as social withdrawal.
Social Interaction Test: In a model of schizophrenia, (±)-ADX71743 demonstrated antipsychotic activity in a social interaction test, suggesting potential efficacy against negative symptoms. dovepress.com
Collectively, these findings suggest that negative allosteric modulation of the mGlu7 receptor with compounds like (±)-ADX71743 represents a viable strategy for developing novel antipsychotics. nih.gov The compound's efficacy across models of positive, cognitive, and negative symptoms highlights its potential to offer a broader spectrum of therapeutic benefits compared to existing treatments. dovepress.comfrontiersin.org
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 |
Synonyms |
6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone |
Origin of Product |
United States |
Pharmacological Characterization of ± Adx 71743 As an Mglu7 Allosteric Modulator
Ligand-Receptor Binding and Allosteric Modulation Profile
Affinity and Potency at mGlu7 Receptors (e.g., IC50 values)
(±)-ADX 71743 demonstrates notable potency as a negative allosteric modulator (NAM) at mGlu7 receptors. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, has been determined through various in vitro assays.
In a calcium mobilization assay, this compound exhibited an IC50 of 63 nM at human mGlu7 and 88 nM at rat mGlu7. frontiersin.org Another study reported an IC50 value of 300 nM. jneurosci.org Further research measuring the antagonism of L-Glutamate (L-Glu) inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation confirmed its NAM profile, yielding an IC50 value of 0.44 µM. frontiersin.org This body of evidence firmly establishes the compound's potent inhibitory effect at the mGlu7 receptor.
Table 1: Reported IC50 Values for this compound at mGlu7 Receptors
| Assay Type | Species/Receptor | IC50 Value | Reference |
|---|---|---|---|
| Calcium Mobilization | Human mGlu7 | 63 nM | frontiersin.org |
| Calcium Mobilization | Rat mGlu7 | 88 nM | frontiersin.org |
| Not Specified | Not Specified | 300 nM | jneurosci.org |
| cAMP Accumulation | Human mGlu7 | 0.44 µM | frontiersin.org |
Negative Allosteric Modulator (NAM) Properties and Mechanism of Action
This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGlu7 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate (B1630785), binds. wikipedia.orgmdpi.com This binding event does not prevent glutamate from binding but rather reduces the receptor's response to glutamate activation. mdpi.com The mechanism involves weakening the functional response of the mGlu7 receptor. mdpi.com
Studies have confirmed these NAM properties through in vitro Schild plot analysis and reversibility tests. nih.govresearchgate.net This allosteric modulation has been shown to attenuate the synaptic depression induced by the group III mGlu agonist L-(+)-2-amino-4-phosphonobutyric acid (L-AP4), confirming its activity at the native receptor. nih.govresearchgate.net Furthermore, some research indicates that this compound may also act as an inverse agonist, meaning it can reduce the basal activity of the receptor even in the absence of an agonist. frontiersin.orgnih.gov This was demonstrated by its ability to dose-dependently potentiate forskolin-elevated cAMP concentrations. frontiersin.orgnih.gov
Non-Competitive Modulation Characteristics
The allosteric nature of this compound's interaction with the mGlu7 receptor inherently defines it as a non-competitive modulator. wikipedia.org Unlike competitive antagonists that vie with the endogenous ligand for the same binding site, this compound binds to a different site. wikipedia.orgmdpi.com This non-competitive action means that its inhibitory effect cannot be overcome simply by increasing the concentration of the agonist (glutamate). This characteristic was instrumental in its initial characterization and has been a key feature in its use as a pharmacological tool to study mGlu7 function. wikipedia.org
Receptor Selectivity Profile
Specificity Towards mGlu7 Over Other mGluR Subtypes
A critical feature of this compound is its high selectivity for the mGlu7 receptor over other metabotropic glutamate receptor subtypes. wikipedia.orgresearchgate.net In vitro experiments using cell lines expressing various human mGlu receptor subtypes (hmGlu3, hmGlu4, hmGlu5, hmGlu6, and hmGlu8) showed that this compound had no detectable agonist or allosteric effects on these other receptors. researchgate.net This specificity is crucial for its utility as a research tool, as it allows scientists to probe the specific functions of the mGlu7 receptor without the confounding effects of modulating other mGluRs. wikipedia.orgresearchgate.net The compound's selectivity distinguishes it from broader-spectrum group III mGluR ligands like LY341495. frontiersin.orgjneurosci.org
Preclinical Pharmacokinetic Profiling
Pharmacokinetic analysis of this compound has been conducted in mice and rats. Following subcutaneous administration, the compound is bioavailable and demonstrates the ability to penetrate the brain. nih.govresearchgate.net
In mice, after a subcutaneous dose, plasma concentrations of this compound reached their maximum (Cmax) between 0.25 and 0.5 hours and then declined rapidly, with a half-life of approximately 0.5 hours. researchgate.net Brain and cerebrospinal fluid (CSF) concentrations also reached their peak rapidly. researchgate.net One study reported a cerebrospinal fluid to total plasma concentration ratio at Cmax of 5.3%, indicating brain penetrance. nih.gov Another study noted a CSF concentration to total plasma concentration ratio of 0.8%. researchgate.net Systemic administration in another preclinical model confirmed a rapid Cmax (0.25–0.5 hours) followed by a swift decline, with the concentration becoming almost undetectable two hours after administration. frontiersin.org
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration Route | Key Findings | Reference |
|---|---|---|---|
| Mice & Rats | Subcutaneous (s.c.) | Bioavailable and brain penetrant. nih.govresearchgate.net | nih.govresearchgate.net |
| Mice | Subcutaneous (s.c.) | Plasma Cmax at 0.25-0.5h; half-life ~0.5h. researchgate.net | researchgate.net |
| Mice & Rats | Subcutaneous (s.c.) | CSF/Plasma ratio at Cmax = 5.3%. nih.gov | nih.gov |
| Mice | Subcutaneous (s.c.) | CSF/Plasma ratio = 0.8%. researchgate.net | researchgate.net |
Brain Penetrance in Animal Models
This compound has been demonstrated to be a brain-penetrant compound in preclinical animal models. nih.govatcg.com.hkmedchemexpress.combio-techne.com Pharmacokinetic analysis in mice and rats confirmed its ability to cross the blood-brain barrier. nih.govresearchgate.net
Studies have measured the concentration of this compound in both plasma and brain tissue to determine its penetrance. In mice, the maximum concentration (Cmax) in the brain was observed 0.25 hours after administration. nih.gov A key metric for brain penetrance is the ratio of the compound's concentration in the cerebrospinal fluid (CSF) to its total concentration in the plasma. For this compound, this ratio at Cmax was found to be 5.3% in one study. nih.govresearchgate.net Another study in mice reported a cerebrospinal fluid to total plasma concentration ratio of 0.8%. researchgate.net
Table 1: Brain Penetrance of this compound in Animal Models
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Mice/Rats | CSF/Total Plasma Ratio at Cmax | 5.3% | nih.gov |
| Mice | CSF/Total Plasma Ratio | 0.8% | researchgate.net |
| Mice | Time to Brain Cmax | 0.25 h | nih.gov |
Bioavailability Following Preclinical Administration Routes
The bioavailability of this compound has been assessed in preclinical models, primarily following subcutaneous (s.c.) administration. Pharmacokinetic analyses in both mice and rats have shown that the compound is bioavailable after this route of administration. nih.govresearchgate.net
Data from studies in mice provide specific pharmacokinetic parameters. Following subcutaneous administration, the half-life (T1/2) and maximum plasma concentration (Cmax) were determined. These findings confirm systemic exposure to the compound after subcutaneous delivery. medchemexpress.com
Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats Following Subcutaneous (s.c.) Administration
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Mice | T1/2 | 0.68 hours | medchemexpress.com |
| Cmax | 1380 ng/mL | medchemexpress.com | |
| Mice | T1/2 | 0.40 hours | medchemexpress.com |
| Cmax | 12766 ng/mL | medchemexpress.com | |
| Rat | T1/2 | 1.5 hours | medchemexpress.com |
| Cmax | 16800 ng/mL | medchemexpress.com |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The ADME profile of this compound has been characterized in preclinical studies, providing insight into its physicochemical properties and how it is processed in the body.
Pharmacokinetic studies in mice show that after administration, the peak plasma concentration (Cmax) is reached rapidly, at 0.25 hours. nih.gov The compound's distribution includes penetration into the central nervous system, as evidenced by its presence in the brain. nih.gov
In terms of physicochemical properties relevant to ADME, the clogD value, which indicates lipophilicity at physiological pH, has been reported as 3.64. nih.gov
Table 3: Preclinical ADME and Physicochemical Properties of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Time to Plasma Cmax | 0.25 h | Mouse | nih.gov |
| clogD | 3.64 | N/A | nih.gov |
| Molecular Weight | 269.14 g/mol | N/A | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-(+)-2-amino-4-phosphonobutyric acid |
| amphetamine |
| 2,5-dimethoxy-4-iodoamphetamine |
| MMPIP |
| MK-801 |
Molecular and Cellular Mechanisms of ± Adx 71743 Action
Effects on Synaptic Plasticity in Preclinical Models
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. In preclinical studies, (±)-ADX 71743 has been shown to significantly influence synaptic plasticity, particularly in the hippocampus, a brain region critical for these functions.
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular model for memory. Research conducted on in vitro hippocampal slices has demonstrated that this compound is a potent blocker of LTP at the Schaffer Collateral-CA1 (SC-CA1) synapses. tocris.com
Studies reveal that the induction of LTP at these specific synapses requires the activation of mGlu7 receptors. nih.govnih.gov The prevailing hypothesis suggests that glutamate (B1630785) released during high-frequency stimulation activates presynaptic mGlu7 heteroreceptors on inhibitory interneurons. This leads to a reduction in GABA release, causing a transient disinhibition of the postsynaptic pyramidal cells, which is a necessary step for LTP induction. nih.govnih.gov By acting as a negative allosteric modulator, this compound prevents this mGlu7-mediated disinhibition. nih.gov Consequently, the blockade of mGlu7 by this compound prevents the induction of LTP following high-frequency stimulation of SC-CA1 afferents. nih.govnih.gov
The presynaptic mGlu7 receptor functions as an autoreceptor, meaning its activation by glutamate inhibits further glutamate release from the presynaptic terminal. This inhibitory feedback mechanism helps to regulate synaptic transmission. The compound this compound interferes with this process.
By blocking the inhibitory action of mGlu7, this compound effectively removes the brake on glutamate release. As a result, studies have shown that this compound increases evoked excitatory postsynaptic currents (eEPSCs) in mice. tocris.com Furthermore, the compound can block the suppression of evoked excitatory potentials induced by group III mGlu receptor agonists. researchgate.netresearchgate.net For instance, the inhibitory effect of the mGlu7 agonist LSP4-2022 on transmission at the SC-CA1 synapse is reversed by the application of this compound. nih.gov
| Parameter | Effect of Group III mGluR Agonist (e.g., L-AP4, LSP4-2022) | Effect of this compound | Effect of this compound + Agonist |
|---|---|---|---|
| Evoked EPSCs | Decrease | Increase tocris.com | Blocks agonist-induced decrease nih.gov |
| High-Frequency Induced LTP | Required for induction | Blocks induction tocris.comnih.gov | Not Applicable |
Modulation of Long-Term Potentiation (LTP) at SC-CA1 Synapses in Hippocampal Slices in vitro
Intracellular Signaling Pathway Modulation
As a G protein-coupled receptor (GPCR), mGlu7 initiates intracellular signaling cascades upon activation. The modulation of mGlu7 by this compound directly influences these downstream pathways.
The mGlu7 receptor is coupled to inhibitory G-proteins of the Gαi/o family. molbiolcell.org When an agonist like glutamate activates the mGlu7 receptor, the associated Gαi/o protein inhibits the enzyme adenylyl cyclase. molbiolcell.orgsigmaaldrich.com This inhibition leads to a decrease in the production of the second messenger cyclic AMP (cAMP) from ATP. sigmaaldrich.com As a negative allosteric modulator, this compound prevents the agonist-driven, Gαi/o-mediated inhibition of adenylyl cyclase. Consequently, the application of this compound can prevent the reduction in cAMP levels that would typically occur upon mGlu7 activation, thereby influencing numerous downstream cellular processes regulated by cAMP and its primary effector, Protein Kinase A (PKA).
A key demonstration of the activity of this compound at native receptors involves its ability to counteract the effects of group III mGluR agonists. L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a classic group III agonist that causes a robust depression of synaptic transmission in the hippocampus by activating presynaptic autoreceptors like mGlu7. nih.govresearchgate.net
Studies have shown that this L-AP4-induced depression of field excitatory postsynaptic potentials (fEPSPs) is reversed by this compound in a concentration-dependent manner. researchgate.netresearchgate.net This attenuation of L-AP4-induced synaptic depression confirms the negative allosteric modulatory properties of the compound at native mGlu7 receptors in functional neural circuits. nih.gov
| Compound(s) | Effect on fEPSP Amplitude (Hippocampal Slices) | Source |
|---|---|---|
| L-AP4 (300 µM) | Depressed to 62% of control | researchgate.net |
| L-AP4 (300 µM) + this compound (0.1 µM) | Reversal of depression by 11% | researchgate.net |
| L-AP4 (300 µM) + this compound (10 µM) | Reversal of depression by 20% | researchgate.net |
Effects on Adenylyl Cyclase Activity (e.g., cAMP levels)
Receptor Dimerization and Functional Implications
G protein-coupled receptors, including mGluRs, are known to exist and function as dimers or higher-order oligomers. nih.gov These can be homodimers (composed of identical receptor subtypes) or heterodimers (composed of different but related subtypes). This dimerization can alter the pharmacology and functional properties of the receptors. nih.govemory.edu
Evidence suggests that the functional mGlu7 receptors at the hippocampal SC-CA1 synapse may not be exclusively mGlu7 homodimers but could also exist as mGlu7/mGlu8 heterodimers. researchgate.netresearchgate.net This was hypothesized to explain a pharmacological discrepancy: this compound effectively blocks agonist-induced effects at these synapses, whereas another mGlu7 NAM, MMPIP, fails to do so despite being potent at recombinant mGlu7 homodimers. researchgate.net
In vitro studies using Complemented Donor Acceptor-Resonance Energy Transfer (CODA-RET) confirmed this hypothesis. It was observed that this compound blocked the responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. researchgate.netpatsnap.com In contrast, MMPIP was only able to antagonize the responses of mGlu7/7 homodimers. researchgate.net This differential activity suggests that the ability of this compound to modulate mGlu7/8 heterodimers is crucial for its functional effects on synaptic transmission and plasticity at SC-CA1 synapses, and it implies that these heterodimers are a key molecular target in this brain region. researchgate.netresearchgate.net
Differential Activity at mGlu7/7 Homodimers and mGlu7/8 Heterodimers
Recent evidence highlights that the pharmacological effects of allosteric modulators can differ significantly depending on the composition of the mGlu receptor dimer. nih.gov Studies utilizing complemented donor acceptor-resonance energy transfer (CODA-RET) have been instrumental in dissecting the activity of this compound at specific dimer configurations. nih.govresearchgate.net
Research demonstrates that this compound effectively blocks the agonist-induced responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. nih.govresearchgate.netnih.gov This is in stark contrast to another well-characterized mGlu7 NAM, MMPIP, which antagonizes the activity of mGlu7/7 homodimers but fails to block responses mediated by mGlu7/8 heterodimers. nih.govresearchgate.netnih.gov This differential activity suggests that the allosteric binding site or the conformational changes required for modulation by MMPIP are altered when mGlu7 forms a heterodimer with mGlu8, whereas the action of this compound is preserved across both receptor complexes. nih.gov
Table 1: Differential Activity of mGlu7 NAMs at Homodimers vs. Heterodimers
| Compound | Activity at mGlu7/7 Homodimer | Activity at mGlu7/8 Heterodimer | Reference |
|---|---|---|---|
| This compound | Antagonist/Blocks Response | Antagonist/Blocks Response | nih.gov, nih.gov |
| MMPIP | Antagonist/Blocks Response | No significant blockade | nih.gov, nih.gov |
Role of Heterodimerization in Receptor Pharmacology
The discovery that this compound and MMPIP have distinct effects on mGlu7/8 heterodimers provides crucial insight into the role of heterodimerization in receptor pharmacology. nih.gov The co-expression of mGlu7 and mGlu8 in brain regions like the hippocampus suggests that mGlu7/8 heterodimers are likely a native and functionally relevant receptor population. nih.govbiorxiv.org
The differential pharmacology observed between these NAMs supports the hypothesis that a receptor with the characteristics of an mGlu7/8 heterodimer modulates synaptic activity at key hippocampal synapses, such as the Schaffer collateral-CA1 (SC-CA1) synapse. nih.govnih.gov For instance, this compound can block agonist-mediated effects and long-term potentiation (LTP) at these synapses, whereas MMPIP fails to do so, despite its potent activity at mGlu7 homodimers in vitro. nih.govnih.gov This implies that the physiological responses at these synapses are mediated, at least in part, by mGlu7/8 heterodimers. nih.gov Therefore, the formation of heterodimers introduces a layer of pharmacological complexity, creating unique targets that may not be effectively modulated by compounds designed solely based on homodimeric receptor screens. nih.govresearchgate.net The ability of this compound to inhibit both homo- and heterodimers makes it a critical tool for probing the total contribution of mGlu7-containing receptors to synaptic function. addextherapeutics.comnih.gov
Subsynaptic Receptor Dynamics and Organization
The efficacy of presynaptic receptors like mGlu7 depends critically on their precise location and mobility within the presynaptic terminal. nih.govmolbiolcell.org These receptors are not static; their dynamic positioning is controlled by a complex interplay of molecular interactions. nih.gov
Impact on mGlu7 Receptor Localization and Mobility at Presynaptic Sites
Studies using single-molecule tracking have revealed that mGlu7 receptors are typically anchored and exhibit low mobility at the presynaptic active zone, the site of neurotransmitter release. nih.govmolbiolcell.org This strategic positioning is thought to be crucial for their function. nih.gov
Table 2: Influence of Pharmacological Agents on mGluR7 Diffusion
| Condition | Diffusion Coefficient (Deff) (µm²/s) | Effect on Mobility | Reference |
|---|---|---|---|
| Control | 0.036 ± 0.007 | Baseline | nih.gov |
| This compound | 0.033 ± 0.007 | No significant change | nih.gov |
| Control (for TTX experiment) | 0.055 ± 0.009 | Baseline | nih.gov |
| TTX (reduced neuronal activity) | 0.040 ± 0.007 | Decreased mobility | nih.gov |
Influence of Intra- and Extracellular Interactions on mGluR7 Dynamics
The stable anchoring of mGluR7 at the presynaptic active zone is governed by specific molecular interactions. nih.govmolbiolcell.org Surprisingly, research indicates that the immobilization of mGluR7 relies predominantly on its large extracellular domain (ECD), rather than its intracellular components. nih.govbiorxiv.org This was demonstrated in domain-swapping experiments where replacing the ECD of a mobile receptor (mGluR2) with the ECD of mGluR7 was sufficient to significantly decrease the chimera's mobility. nih.gov
These extracellular interactions likely involve transsynaptic adhesion molecules. biorxiv.org Specifically, proteins such as ELFN1 and ELFN2, which are expressed on postsynaptic neurons, can interact across the synapse with presynaptic mGluR7. nih.govfrontiersin.org This transsynaptic bridge serves to recruit and stabilize mGluR7 at synapses between specific neuron types, such as those between pyramidal neurons and somatostatin (B550006) interneurons. frontiersin.org
While the ECD plays a primary role in immobilization, intracellular interactions are also important for modulating receptor function. nih.gov The C-terminal domain of mGluR7 is known to interact with several intracellular proteins, including alpha tubulin, calmodulin, and PICK1. nih.gov The interaction with alpha tubulin, a component of the cytoskeleton, is dynamically regulated by receptor activation and may serve to control the access of other regulatory molecules to the receptor's intracellular domain or influence morphological changes at the presynaptic membrane. nih.gov
Preclinical Neuropharmacology and Behavioral Effects of ± Adx 71743
Investigations in Animal Models of Anxiety Disorders
(±)-ADX 71743 has demonstrated anxiolytic-like properties in established rodent models of anxiety. researchgate.netnih.gov These models are designed to assess fear-induced behaviors and the efficacy of anti-anxiety compounds. cpn.or.krcpn.or.kr
In the marble burying test , a paradigm where rodents exhibit natural defensive burying behavior in response to novel objects, this compound dose-dependently decreased the number of marbles buried. researchgate.netnih.gov This reduction in burying behavior is indicative of an anxiolytic effect. cpn.or.kr
Similarly, in the elevated plus maze , a widely used test to evaluate anxiety-related behaviors, this compound was found to increase exploration of the open arms. researchgate.netnih.gov This maze consists of two open and two enclosed arms, and an increase in time spent in the open arms suggests a reduction in anxiety. cpn.or.kr
Table 1: Anxiolytic-Like Effects of this compound in Behavioral Paradigms
| Behavioral Paradigm | Species | Effect of this compound | Implication |
|---|---|---|---|
| Marble Burying Test | Mice | Dose-dependent reduction in the number of buried marbles researchgate.netnih.gov | Anxiolytic-like effect |
| Elevated Plus Maze | Mice | Increased exploration of open arms researchgate.netnih.gov | Anxiolytic-like effect |
Studies in Animal Models of Psychotic Disorders
The potential of this compound as a treatment for psychotic disorders has been investigated using various animal models that mimic symptoms of schizophrenia.
Hyperactivity induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801, is a common animal model for the positive symptoms of schizophrenia. nih.govneurofit.com Studies have shown that this compound can dose-dependently inhibit MK-801-induced hyperactivity in mice. nih.gov Specifically, doses of 5 and 15 mg/kg of this compound significantly reduced this hyperactivity. nih.gov In contrast, another study reported only a small reduction in amphetamine-induced hyperactivity. researchgate.netnih.gov
Cognitive impairment is a core feature of schizophrenia. nih.gov The novel object recognition (NOR) test is a widely used paradigm to assess recognition memory in rodents, a cognitive domain often impaired in schizophrenia models. researchgate.netnih.gov In this test, an animal's natural preference for exploring a novel object over a familiar one is measured. neurofit.com Administration of MK-801 is known to disrupt this cognitive function. researchgate.net Research has demonstrated that this compound can reverse the cognitive deficits induced by MK-801 in the NOR test. nih.govresearchgate.net
Sensorimotor gating, the neural process of filtering out redundant or unnecessary stimuli from the environment, is often deficient in individuals with schizophrenia. cpn.or.krfrontiersin.org This function is commonly assessed using the prepulse inhibition (PPI) of the startle response paradigm. nih.govmdpi.comnih.gov In this test, a weak prestimulus (prepulse) is presented shortly before a strong startle-inducing stimulus (pulse), which normally leads to a reduction in the startle response. Deficits in PPI, where the prepulse fails to inhibit the startle response, are observed in animal models of schizophrenia. One study found that this compound was able to reverse the disruption of PPI caused by MK-801. nih.gov
Table 2: Effects of this compound in Animal Models of Psychotic Disorders
| Preclinical Model | Symptom Modeled | Effect of this compound |
|---|---|---|
| MK-801-Induced Hyperactivity | Positive Symptoms | Dose-dependently inhibited hyperactivity nih.gov |
| Novel Object Recognition (NOR) Test with MK-801 | Cognitive Deficits | Reversed MK-801-induced cognitive disturbances nih.govresearchgate.net |
| Prepulse Inhibition (PPI) Disruption by MK-801 | Sensorimotor Gating Deficits | Reversed MK-801-induced PPI disruption nih.gov |
Modulation of Cognitive Deficits in Preclinical Models (e.g., novel object recognition)
Assessment of Other Central Nervous System Functions in Preclinical Models
The effects of this compound on other central nervous system functions have also been evaluated. In studies using both mice and rats, the compound did not cause any impairment in locomotor activity or on rotarod performance, suggesting it does not have sedative or motor-impairing effects at the doses tested. researchgate.netnih.gov Furthermore, this compound was found to be inactive in the mouse forced swim test, a common model for screening antidepressant drugs. researchgate.netnih.gov These findings suggest that while pharmacological inhibition of mGlu7 may be a viable strategy for anxiety disorders, it might not be suitable for treating depression or psychosis. nih.gov
Effects on Amphetamine-Induced Hyperactivity
This compound, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), has been investigated for its potential to modulate the behavioral effects of amphetamine. nih.govresearchgate.net In preclinical studies, amphetamine is commonly used to induce hyperlocomotor activity, serving as a model for studying psychosis and the effects of potential antipsychotic drugs. frontiersin.orgnih.gov
Research has shown that this compound can cause a small reduction in amphetamine-induced hyperactivity in mice. nih.govresearchgate.net This suggests that the pharmacological inhibition of mGlu7 receptors may play a role in modulating dopamine-related behaviors. nih.govresearchgate.net The mGlu7 receptor is widely distributed in brain regions critical for the regulation of movement and emotional responses. researchgate.net
Studies have indicated that while this compound itself does not impair locomotor activity in normal conditions, it can attenuate the excessive motor stimulation caused by amphetamine. nih.govresearchgate.netresearchgate.net This effect is observed without the compound causing sedation or motor impairment on its own, as demonstrated in tests like the rotarod. nih.govresearchgate.net The ability of this compound to reduce amphetamine-induced hyperactivity is consistent with the potential therapeutic application of mGlu7 NAMs in conditions characterized by excessive dopaminergic activity. researchgate.net
The mechanism by which this compound attenuates amphetamine's effects is thought to involve the modulation of glutamate release. researchgate.net By acting as a NAM, this compound reduces the inhibitory function of presynaptic mGlu7 receptors, which can in turn influence the activity of downstream neural circuits, including those involving dopamine. nih.govfrontiersin.org
Table 1: Effect of this compound on Amphetamine-Induced Hyperactivity in Mice
| Treatment Group | Locomotor Activity (Counts) | Percentage Reduction from Amphetamine Only |
| Vehicle + Saline | 1500 ± 200 | N/A |
| Vehicle + Amphetamine | 8000 ± 500 | 0% |
| This compound + Amphetamine | 6500 ± 450 | 18.75% |
Note: The data presented in this table is illustrative and based on the qualitative descriptions from the cited research. It serves to demonstrate the reported small reduction in hyperactivity.
Activity in Models of Thalamocortical Network Modulation
The thalamocortical network, a critical system for sensory processing, consciousness, and cognition, is characterized by rhythmic electrical activity. mdpi.comnih.gov Dysregulation of this network, often termed thalamocortical dysrhythmia (TCD), has been implicated in various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and depression. mdpi.commedrxiv.orgnih.govnih.gov TCD is characterized by a shift towards low-frequency oscillations and has become a target for novel therapeutic interventions. nih.govplos.org
This compound, as a modulator of the mGlu7 receptor, has shown activity in preclinical models relevant to thalamocortical network function. nih.govru.nl The mGlu7 receptor is expressed in key nodes of the thalamocortical circuit, including the thalamus and cortex, where it modulates synaptic transmission. researchgate.netru.nl
Research using electrophysiological techniques has demonstrated that mGlu7 receptors can regulate both excitatory and inhibitory neurotransmission within the thalamocortical system. researchgate.net The application of mGlu7 receptor ligands can influence short-term synaptic plasticity in these circuits. researchgate.net
Specifically, studies have shown that the pharmacological manipulation of mGlu7 receptors can impact network oscillations. ru.nl While direct studies on this compound's effect on TCD models are not extensively detailed in the provided results, its action on mGlu7 receptors within the thalamocortical circuitry suggests a potential to modulate the abnormal network dynamics seen in TCD. researchgate.netru.nl For instance, by altering the balance of excitation and inhibition, this compound could theoretically influence the pathological oscillations that characterize TCD. plos.org
Further investigation into the specific effects of this compound on thalamocortical oscillations is warranted to fully understand its potential in disorders associated with TCD.
Table 2: Summary of this compound's Preclinical Profile Relevant to Thalamocortical Network Modulation
| Receptor Target | Known Location in Thalamocortical Network | Effect of this compound | Potential Impact on Thalamocortical Dysrhythmia |
| mGlu7 Receptor | Thalamus, Cortex | Negative Allosteric Modulation | Modulation of pathological low-frequency oscillations |
Advanced Methodological Approaches in ± Adx 71743 Research
Electrophysiological Recording Techniques in Brain Slices
Electrophysiological studies on acute brain slices, particularly from the hippocampus, have been instrumental in characterizing the effects of (±)-ADX 71743 on synaptic transmission and plasticity. tocris.comrndsystems.comglpbio.com These preparations maintain the local neuronal circuitry, offering a physiologically relevant ex vivo model. nih.govneuroservice.com
Techniques such as patch-clamp and field potential recordings are commonly employed. neuroservice.comslideshare.netresearchgate.net In a typical setup, brain slices are prepared from rodents and maintained in an artificial cerebrospinal fluid (aCSF) that is continuously bubbled with carbogen (B8564812) (95% O2/5% CO2) to ensure tissue viability. abcam.co.jpfrontiersin.org The temperature of the recording chamber is usually maintained at a physiological level (35–37°C) to preserve neuronal activity. nih.govfrontiersin.org
Whole-cell patch-clamp recordings allow for the detailed study of individual neurons. protocols.iofun-mooc.fr This technique involves forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, enabling the measurement of synaptic currents or the control of the cell's membrane potential. slideshare.netfun-mooc.fr Using this method, researchers have demonstrated that this compound can increase evoked excitatory postsynaptic currents (eEPSCs) in mice. tocris.comrndsystems.comglpbio.com
Field potential recordings, on the other hand, measure the summed activity of a population of neurons. nih.govneuroservice.com By placing a recording electrode in the dendritic or somatic layer of a brain region like the CA1 area of the hippocampus, it is possible to study synaptic plasticity phenomena such as long-term potentiation (LTP). nih.gov Studies have shown that this compound blocks high-frequency stimulation-induced LTP at the Schaffer collateral-CA1 (SC-CA1) synapses in hippocampal slices. tocris.comrndsystems.comglpbio.com This finding confirms the activity of the compound at native mGlu7 receptors and its ability to modulate synaptic plasticity. nih.gov
Table 1: Electrophysiological Recording Techniques in this compound Research
| Technique | Description | Key Findings with this compound |
|---|---|---|
| Whole-Cell Patch Clamp | Records ionic currents from individual neurons, allowing detailed analysis of synaptic events. protocols.iofun-mooc.fr | Increased evoked excitatory postsynaptic currents (eEPSCs) in mice. tocris.comrndsystems.comglpbio.com |
| Field Potential Recording | Measures the summed electrical activity of a population of neurons, used to assess synaptic plasticity. nih.gov | Blocks high-frequency stimulation-induced Long-Term Potentiation (LTP) at SC-CA1 synapses in hippocampal slices. tocris.comrndsystems.comglpbio.com |
| Attenuation of L-AP4-induced Synaptic Depression | Assesses the compound's ability to reverse the effects of an mGlu7 agonist on synaptic transmission. researchgate.net | Confirmed the negative allosteric modulator properties of this compound at the native receptor. nih.govresearchgate.net |
Behavioral Pharmacology Assays in Rodent Models
To understand the in vivo effects of this compound, researchers utilize a variety of behavioral pharmacology assays in rodent models. nih.govconductscience.com These tests are designed to assess specific behavioral domains that may be relevant to human neuropsychiatric disorders. nih.gov
One of the most common assays used to study this compound is the elevated plus maze (EPM) . nih.govresearchgate.net This apparatus consists of two open and two enclosed arms elevated from the ground. conductscience.comnih.govresearchgate.net A rodent's natural aversion to open spaces leads it to spend more time in the enclosed arms. conductscience.comnih.gov Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior. conductscience.comresearchgate.net Studies have shown that this compound exhibits an anxiolytic-like profile in the EPM, dose-dependently increasing open-arm exploration. nih.govresearchgate.net
Fear conditioning is another important behavioral paradigm. sandiegoinstruments.comeur.nlumich.eduharvardapparatus.com In this test, an animal learns to associate a neutral stimulus (like a tone or a specific context) with an aversive one (like a mild footshock). eur.nlumich.eduelifesciences.org The strength of this memory is measured by the animal's freezing response to the conditioned stimulus alone. This assay is crucial for studying the neural circuits of fear and anxiety.
The novel object recognition (NOR) test is used to assess non-spatial memory. elifesciences.orgscirp.orgnoldus.comnih.gov The test is based on a rodent's innate tendency to explore a novel object more than a familiar one. noldus.comnih.gov It involves a familiarization phase with two identical objects, followed by a test phase where one object is replaced by a novel one. scirp.organy-maze.com A preference for the novel object indicates successful memory of the familiar object.
Table 2: Behavioral Pharmacology Assays for this compound
| Assay | Behavioral Domain Assessed | Key Findings with this compound |
|---|---|---|
| Elevated Plus Maze (EPM) | Anxiety-like behavior. conductscience.comresearchgate.net | Dose-dependently increased open-arm exploration, suggesting an anxiolytic-like profile. nih.govresearchgate.net |
| Marble Burying Test | Anxiety and compulsive-like behavior. | Dose-dependently reduced the number of buried marbles. nih.govresearchgate.net |
| Amphetamine-Induced Hyperactivity | Psychostimulant-induced locomotor activity. | Caused a small reduction in hyperactivity in mice. nih.govresearchgate.net |
| Forced Swim Test | Depressive-like behavior. | Inactive in this test, suggesting it may not be suitable for treating depression. nih.govresearchgate.net |
| Conditioned Avoidance Response | Antipsychotic potential. researchgate.net | Inactive in this test. nih.govresearchgate.net |
Molecular and Biochemical Assays for Receptor Function and Signaling
A suite of in vitro molecular and biochemical assays has been essential for detailing the pharmacological profile of this compound at the mGlu7 receptor.
Schild Plot Analysis and Reversibility Tests
Schild plot analysis is a classical pharmacological method used to determine the nature of antagonism at a receptor. github.ioonemol.org.ukderangedphysiology.com For a competitive antagonist, the analysis yields a linear plot with a slope of 1, and the x-intercept provides a measure of the antagonist's affinity (pA2 value). github.io In the context of this compound, Schild analysis was used to confirm its negative allosteric modulator (NAM) properties. nih.govresearchgate.net This involves generating agonist concentration-response curves in the presence of increasing concentrations of the modulator. The parallel rightward shift of these curves without a reduction in the maximal response is characteristic of competitive antagonism. github.io Reversibility tests, which assess whether the antagonist's effect can be washed out, further confirmed the NAM properties of this compound. nih.govresearchgate.net
Intracellular Ca2+ Mobilization Assays
Intracellular calcium (Ca2+) mobilization is a key second messenger signaling pathway for many G protein-coupled receptors (GPCRs), particularly those that couple to Gq proteins. nih.govnih.gov Although mGlu7 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, they can be engineered to couple to Gq/11 proteins. This allows for the use of Ca2+ mobilization assays as a functional readout of receptor activity. researchgate.net These assays typically use fluorescent Ca2+ indicators, like Fluo-4, which exhibit a large increase in fluorescence upon binding to Ca2+. In studies of this compound, these assays were used to demonstrate its antagonistic activity and to perform reversibility tests at the human mGlu7 receptor. researchgate.net
cAMP Assay Methodologies
Given that the primary signaling pathway of mGlu7 receptors is through the inhibition of adenylyl cyclase via Gi/o proteins, measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels is a direct way to assess receptor function. researchgate.netnih.gov Agonist activation of mGlu7 leads to a decrease in intracellular cAMP. researchgate.net Various assay methodologies, often based on competitive immunoassays using fluorescence resonance energy transfer (FRET) or other detection technologies, are available to quantify cAMP levels. nih.govbioauxilium.com For this compound, cAMP assays were used to generate concentration-response curves for the agonist L-AP4 in the presence and absence of the modulator. researchgate.net These experiments demonstrated that this compound attenuated the L-AP4-induced decrease in cAMP, consistent with its role as a negative allosteric modulator. researchgate.net
Table 3: Molecular and Biochemical Assays for this compound
| Assay | Principle | Application in this compound Research |
|---|---|---|
| Schild Plot Analysis | Quantifies the effect of an antagonist on an agonist's potency. github.ioderangedphysiology.com | Confirmed the negative allosteric modulator (NAM) properties of the compound. nih.govresearchgate.net |
| Reversibility Tests | Determines if the antagonist's binding is reversible upon washout. researchgate.net | Confirmed the NAM properties of this compound. nih.govresearchgate.net |
| Intracellular Ca2+ Mobilization Assay | Measures changes in intracellular calcium, often in cells where the receptor is engineered to couple to Gq proteins. nih.govnih.gov | Demonstrated the antagonistic activity of this compound at the human mGlu7 receptor. researchgate.net |
| cAMP Assay | Measures the levels of cyclic AMP, the second messenger modulated by Gi/o-coupled receptors like mGlu7. nih.govbioauxilium.com | Showed that this compound attenuates the agonist-induced decrease in cAMP. researchgate.net |
Super-Resolution Microscopy and Single-Molecule Tracking Techniques
While specific applications of super-resolution microscopy and single-molecule tracking to this compound are not yet widely published, these advanced imaging techniques hold immense potential for future research. Super-resolution methods, such as STED microscopy, can overcome the diffraction limit of light, allowing for the visualization of synaptic structures with unprecedented detail. frontiersin.org This could be used to investigate how this compound might alter the localization of mGlu7 receptors within presynaptic terminals or their interaction with other proteins.
Single-molecule tracking (SMT) techniques enable the observation of the movement of individual protein molecules in real-time. nih.govoni.bioresearchgate.net This can provide insights into receptor dynamics, such as diffusion rates, confinement within specific membrane domains, and oligomerization states. duke.edufias.institute Applying SMT to mGlu7 receptors in the presence of this compound could reveal how this modulator affects the receptor's mobility and trafficking, providing a deeper understanding of its allosteric mechanism at the molecular level.
Computational Modeling of Presynaptic mGluR Activity
Computational modeling has emerged as a powerful tool to understand the complex dynamics of presynaptic mGluR signaling, which are difficult to observe directly through experimental means alone. Research into the subsynaptic arrangement of mGluRs has utilized computational models to reveal how the specific location of these receptors impacts their function. nih.govnih.gov Studies have shown that the low-affinity mGlu7 receptor is typically anchored stably at the active zone of the presynaptic terminal. nih.gov
A key finding from this research is that the precise subsynaptic distribution of mGluRs is a critical factor in controlling their activation probability. biorxiv.org Consequently, this spatial arrangement directly affects their capacity to modulate the release of neurotransmitters. nih.govnih.gov Computational simulations, specifically employing a cubic ternary complex activation model, have been instrumental in demonstrating how receptor positioning relative to the site of glutamate (B1630785) release influences the receptor's response to different patterns of synaptic activity. biorxiv.org
In the context of this compound, while direct modeling of the compound's binding is a complex endeavor, these models provide a dynamic framework for understanding the functional consequences of its negative allosteric modulation. By inhibiting mGlu7, a receptor tonically active under certain conditions, this compound alters the computational output of the synapse. frontiersin.org For instance, modeling has helped explain how the inhibition of mGlu7 activity by a NAM like this compound can lead to an increase in evoked excitatory postsynaptic currents. rndsystems.com
| Model Component | Description | Relevance to this compound Research |
|---|---|---|
| Receptor Localization | The model incorporates the specific nanoscale position of mGluR7 within the presynaptic terminal, such as its proximity to the glutamate release site. biorxiv.org | Helps predict how inhibiting these specifically located receptors with this compound alters synaptic transmission. |
| Glutamate Diffusion | Simulates the concentration and spread of glutamate in the synaptic cleft following release. biorxiv.org | Crucial for understanding the activation of the low-affinity mGlu7 receptor, which this compound modulates. |
| Receptor Kinetics | Includes the rates of glutamate binding, receptor activation, and G-protein coupling, based on the cubic ternary complex model. biorxiv.org | Provides a basis for simulating how a NAM like this compound, which alters receptor efficacy, would change the signaling output. |
| Synaptic Activity Patterns | The model can simulate different frequencies of neurotransmitter release (e.g., single vesicle, 5 Hz, 20 Hz). biorxiv.org | Allows investigation into how this compound's effects might vary under different physiological conditions of neuronal firing. |
Chimeric Receptor Construction and Domain Swapping Experiments
Chimeric receptor construction and domain swapping are powerful molecular biology techniques used to identify the specific regions of a receptor responsible for its unique properties, such as ligand binding, signaling, and localization. nih.gov These methods have been pivotal in studying mGluRs, including the mGlu7 receptor targeted by this compound. Historically, creating chimeric receptors by swapping the large N-terminal Venus flytrap (VFT) domain or the seven-transmembrane (7TM) domains between different mGluR subtypes has helped to confirm the allosteric mechanism of action for various small molecules. nih.gov
In one study, to determine which part of the mGluR7 receptor was responsible for its stable anchoring at the presynaptic active zone, researchers created five different chimeric variants. biorxiv.org These constructs involved swapping the intracellular domain (ICD), transmembrane domain (TMD), or the extracellular domain (ECD) of mGluR7 with the corresponding domains from the more mobile mGluR2 or mGluR1 receptors. biorxiv.org The experiments revealed that the immobilization of mGluR7 primarily depends on its extracellular domain, a non-intuitive finding that underscores the importance of this methodological approach. nih.govbiorxiv.org
| Chimeric Construct | Swapped Domains | Key Finding |
|---|---|---|
| mGluR7-ICD-mGluR2 | The intracellular domain of mGluR7 was replaced with that of mGluR2. biorxiv.org | This chimera remained stably anchored, indicating the ICD is not the primary determinant of mGluR7 immobilization. biorxiv.org |
| mGluR7-TMD-mGluR2 | The transmembrane domain of mGluR7 was replaced with that of mGluR2. biorxiv.org | The receptor's stability was largely unaffected, ruling out the TMD as the main anchor. biorxiv.org |
| mGluR7-ECD-mGluR2 | The extracellular domain of mGluR7 was replaced with that of mGluR2. biorxiv.org | This chimeric receptor became highly mobile, demonstrating that the ECD is crucial for immobilizing mGluR7 at the active zone. biorxiv.org |
Furthermore, research has extended to investigating how this compound acts on naturally occurring chimeric receptors, or heterodimers. It has been hypothesized that mGlu7 can form heterodimers with the mGlu8 receptor at certain synapses, such as the Schaffer collateral-CA1 synapse in the hippocampus. patsnap.comresearchgate.net Studies using complemented donor-acceptor resonance energy transfer (C-DA-RET) and electrophysiology have shown that different mGlu7 NAMs can have distinct pharmacological profiles at these heterodimers. patsnap.comresearchgate.net Specifically, this compound was found to effectively block the responses of both mGlu7 homodimers and mGlu7/8 heterodimers. This is in contrast to another mGlu7 NAM, MMPIP, which failed to block responses in brain slice preparations, despite its activity on mGlu7 homodimers in vitro, suggesting it is inactive at the mGlu7/8 heterodimer. researchgate.net These findings propose that the mGlu7/8 heterodimer is a key molecular target at these hippocampal synapses and highlight the utility of this compound as a tool to probe its function. patsnap.comresearchgate.net
Comparative Analyses and Future Research Directions for ± Adx 71743
Comparison with Other mGlu7 Allosteric Modulators (e.g., MMPIP)
A comparative understanding of (±)-ADX 71743 against other modulators, such as 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), highlights the nuanced pharmacology of mGlu7 ligands.
Both this compound and MMPIP function as negative allosteric modulators (NAMs) of the mGlu7 receptor, meaning they bind to a site distinct from the glutamate (B1630785) binding site to inhibit receptor function. researchgate.netnih.gov In vitro studies confirm the NAM properties for both compounds. researchgate.netnih.gov Both have been shown to exhibit inverse agonist properties in certain cellular assays, dose-dependently potentiating forskolin-elevated cAMP concentrations. nih.gov
However, their potency and pharmacokinetic properties show differences. This compound is a potent mGlu7 NAM with an IC₅₀ of 300 nM. tocris.commedchemexpress.comrndsystems.com Pharmacokinetic studies in mice indicated that while both compounds are brain-penetrant, their stability differs. nih.govmdpi.com After intraperitoneal administration, this compound was almost undetectable after two hours, whereas MMPIP showed a more stable concentration over time. nih.gov
| Feature | This compound | MMPIP |
|---|---|---|
| Mechanism of Action | Negative Allosteric Modulator (NAM), Inverse Agonist | Negative Allosteric Modulator (NAM), Inverse Agonist |
| Selectivity | Selective for mGlu7 | Selective for mGlu7 |
| Brain Penetrance | Yes | Yes |
| Pharmacokinetic Stability | Declines rapidly | More stable concentration over time |
A critical distinction between this compound and MMPIP lies in their activity at different mGlu receptor dimer configurations. Metabotropic glutamate receptors can form both homodimers (e.g., mGlu7/7) and heterodimers (e.g., mGlu7/8). nih.govresearchgate.net
Research using complemented donor acceptor-resonance energy transfer (CODA-RET) has revealed that while both this compound and MMPIP effectively antagonize the responses of mGlu7/7 homodimers, their effects on mGlu7/8 heterodimers diverge significantly. nih.govresearchgate.net this compound is capable of blocking the responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. nih.govresearchgate.net In stark contrast, MMPIP only antagonizes the responses of mGlu7/7 homodimers and is inactive at mGlu7/8 heterodimers. nih.govresearchgate.net This differential activity suggests that the pharmacological effects of these compounds can vary depending on the specific receptor populations present in different brain circuits. nih.gov For instance, at the Schaffer collateral-CA1 (SC-CA1) synapses in the hippocampus, where mGlu7/8 heterodimers are proposed to exist, this compound effectively blocks agonist-induced effects, whereas MMPIP is completely inactive. nih.govresearchgate.net
The pharmacological differences between this compound and MMPIP translate into distinct preclinical behavioral profiles in animal models.
In models of anxiety, this compound displays a clear anxiolytic-like profile, as seen in the marble burying and elevated plus maze tests. researchgate.net Conversely, MMPIP has been reported to impair cognition and reduce social interaction in wild-type rodents, without producing anxiolytic effects. nih.govresearchgate.net
In models relevant to schizophrenia, both compounds show some antipsychotic-like activity, but with notable differences. nih.gov Both were found to inhibit MK-801-induced hyperactivity and DOI-induced head twitches. nih.gov However, in a social interaction test, antipsychotic-like activity was observed only for this compound. nih.gov Furthermore, this compound was active in reversing MK-801-induced disruptions in prepulse inhibition (PPI), a test in which MMPIP was inactive. nih.govmdpi.com These findings suggest that while both NAMs target mGlu7, their differing activities at receptor heterodimers may underlie their varied behavioral outcomes. mdpi.com
| Preclinical Model | This compound Effect | MMPIP Effect |
|---|---|---|
| Anxiety (Marble Burying/Elevated Plus Maze) | Anxiolytic-like | No anxiolytic effect |
| Psychosis (DOI-induced Head Twitch) | Inhibits | Inhibits |
| Cognition (Novel Object Recognition) | Reverses MK-801 deficit | Reverses MK-801 deficit |
| Social Interaction (MK-801 model) | Reverses deficit | Inactive |
| Sensorimotor Gating (Prepulse Inhibition) | Reverses MK-801 deficit | Inactive |
Distinct Activities in Receptor Homodimer vs. Heterodimer Contexts
Role of this compound as a Research Tool in mGlu7 Investigations
The distinct pharmacological profile of this compound makes it an invaluable research tool for dissecting the function of the mGlu7 receptor. Its high selectivity, brain penetrance, and, most importantly, its ability to antagonize both mGlu7 homodimers and heterodimers, allow for a more comprehensive inhibition of mGlu7-mediated signaling in vivo. researchgate.netnih.govresearchgate.net This allows researchers to probe the physiological roles of mGlu7 in complex neural circuits where different receptor populations may be expressed. nih.gov For example, its use was critical in demonstrating that mGlu7 activation is required for inducing long-term potentiation (LTP) at SC-CA1 synapses and that pharmacological inhibition of mGlu7 could be a strategy for anxiety disorders. researchgate.netmedchemexpress.comfrontiersin.org
Unraveling the Physiological Role of mGlu7 Using Selective Modulators
Selective modulators like this compound are instrumental in clarifying the complex physiological roles of mGlu7. This receptor is strategically located at presynaptic terminals, where it regulates the release of neurotransmitters like glutamate and GABA. frontiersin.organr.fr By using this compound, researchers have confirmed the involvement of mGlu7 in synaptic plasticity. Studies have shown that blocking mGlu7 with this compound prevents the induction of LTP in the hippocampus and modulates synaptic transmission in the thalamus, which can induce seizure-like activity in animal models. tocris.comfrontiersin.orgru.nl These findings, made possible by a potent and selective tool, solidify the role of mGlu7 as a key regulator of synaptic transmission and network excitability, with implications for learning, memory, and pathological states like epilepsy. frontiersin.orgru.nl
Potential for Novel Preclinical Pharmacotherapies Targeting mGlu7
The insights gained from studies with this compound and other modulators highlight the therapeutic potential of targeting the mGlu7 receptor for various CNS disorders. The evidence that mGlu7 is involved in regulating fear, stress, and anxiety makes it an innovative target for conditions like post-traumatic stress disorder (PTSD) and other anxiety-related disorders. researchgate.netanr.fr The anxiolytic-like effects of this compound in preclinical models provide a strong rationale for developing mGlu7 NAMs as a new class of anxiolytics. researchgate.net
Furthermore, the antipsychotic-like profile of mGlu7 NAMs in certain animal models suggests a potential role in treating schizophrenia. nih.govmdpi.com By dampening excessive glutamate activity, which is implicated in stress and psychosis, mGlu7 modulators could offer a novel mechanistic approach to treating these complex psychiatric conditions. anr.fr The continued development of ligands targeting mGlu7 holds promise for delivering new pharmacotherapies for patients with unmet medical needs. anr.frnih.gov
Advancing Preclinical Research into Anxiety Disorders
The compound this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), has demonstrated a promising anxiolytic-like profile in preclinical studies. nih.gov Research indicates that pharmacological inhibition of mGlu7 is a valid approach for developing new treatments for anxiety disorders. nih.govresearchgate.net The growing understanding of the role of glutamatergic neurotransmission in stress and anxiety-related disorders further supports the investigation of compounds like this compound. anr.fr
In vivo studies have shown that this compound exhibits anxiolytic effects in established rodent models of anxiety. nih.govresearchgate.net Specifically, the compound dose-dependently reduced the number of buried marbles in the marble-burying test and increased exploration of the open arms in the elevated plus maze test. nih.gov These behavioral changes are indicative of reduced anxiety-like behavior. Notably, these effects were observed at doses that did not impair locomotor activity, suggesting a specific anxiolytic action rather than a general sedative effect. nih.govresearchgate.net
The rationale for targeting the mGlu7 receptor for anxiety stems from its unique distribution in brain regions critical for processing fear and anxiety, such as the prefrontal cortex, hippocampus, and amygdala. anr.fr Evidence suggests that mGlu7 receptors are involved in regulating fear and aversive memories associated with stress. anr.fr By modulating the activity of this receptor, this compound may help to correct the imbalances in glutamate levels that are thought to underlie anxiety disorders. anr.fr
Future preclinical research should aim to expand upon these initial findings. Investigating the efficacy of this compound in a wider range of anxiety models, including those that mimic specific aspects of human anxiety disorders like panic disorder or social anxiety disorder, would be beneficial. nih.gov Furthermore, exploring the compound's effects in models of stress-induced anxiety could provide valuable insights into its potential for treating conditions like post-traumatic stress disorder (PTSD). anr.fr
Interactive Data Table: Preclinical Anxiety Models and this compound
| Test/Model | Species | Key Finding with this compound | Indication |
|---|---|---|---|
| Marble Burying Test | Mice | Dose-dependent reduction in buried marbles nih.gov | Anxiolytic-like effect |
| Elevated Plus Maze | Mice, Rats | Increased open arm exploration nih.gov | Anxiolytic-like effect |
| Locomotor Activity | Mice, Rats | No impairment nih.govresearchgate.net | Lack of sedative side effects |
Exploring Antipsychotic Potential in Preclinical Models
The potential of mGlu7 negative allosteric modulators (NAMs) like this compound as antipsychotic agents is an area of active investigation, though the existing data is limited and presents a complex picture. frontiersin.orgnih.gov The glutamatergic hypothesis of schizophrenia suggests that dysregulation of glutamate neurotransmission contributes to the symptoms of the disorder. mdpi.com Therefore, modulating glutamate receptors, including mGlu7, is a rational approach for developing novel antipsychotics. mdpi.com
Preclinical studies with this compound have yielded mixed results regarding its antipsychotic-like activity. While it caused a small reduction in amphetamine-induced hyperactivity in mice, it was found to be inactive in other predictive models, such as the 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head twitch test and the conditioned avoidance response test in rats. nih.gov This has led to the suggestion that the pharmacological inhibition of mGlu7 by this compound may not be a suitable approach for the treatment of psychosis. nih.govresearchgate.net
However, other research suggests that mGlu7 NAMs could have a role in treating schizophrenia. frontiersin.orgmdpi.com The mGlu7 receptor is predominantly localized on GABAergic interneurons, where it acts to inhibit the release of the inhibitory neurotransmitter GABA. frontiersin.org By inhibiting the mGlu7 receptor, NAMs like this compound could potentially increase GABA release, thereby restoring inhibitory control over glutamatergic neurons, which is thought to be lost in schizophrenia. frontiersin.orgmdpi.com
Further research is needed to fully elucidate the antipsychotic potential of this compound. frontiersin.org This should include testing in a broader array of animal models that capture the different symptom domains of schizophrenia, including negative and cognitive symptoms. mdpi.comscielo.br Investigating the compound's effects in non-pharmacologically induced models of schizophrenia could also provide a more comprehensive understanding of its potential therapeutic utility. frontiersin.org
Interactive Data Table: Preclinical Antipsychotic Models and this compound
| Test/Model | Species | Key Finding with this compound | Indication |
|---|---|---|---|
| Amphetamine-induced Hyperactivity | Mice | Small reduction in hyperactivity nih.gov | Limited antipsychotic-like effect |
| DOI-induced Head Twitch | Mice | Inactive nih.govresearchgate.net | Lack of effect in a model of psychosis |
| Conditioned Avoidance Response | Rats | Inactive nih.gov | Lack of antipsychotic-like effect |
Future Directions in Molecular and Neurophysiological Studies of mGlu7 Modulation
Future research into the molecular and neurophysiological effects of this compound and other mGlu7 modulators will be crucial for a deeper understanding of their therapeutic potential. A key area of focus will be the impact of these compounds on receptor dimerization. mGlu7 receptors can form both homodimers (mGlu7/mGlu7) and heterodimers with other mGlu receptor subtypes, such as mGlu2, mGlu3, and mGlu8. nih.gov The ability of allosteric modulators to differentiate between these dimer pairs could allow for more targeted therapeutic effects. nih.gov Studies have already shown that some mGlu7 NAMs can act on mGlu7/7 homodimers without affecting mGlu7/8 heterodimers, suggesting that compounds like this compound could be used to dissect the specific functions of different receptor conformations. nih.gov
Investigating the downstream signaling pathways affected by this compound is another important avenue for future research. nih.gov Allosteric modulators can exhibit functional selectivity, meaning they can preferentially activate or inhibit certain signaling cascades over others. nih.gov Understanding how this compound influences various downstream effectors will provide a more nuanced picture of its mechanism of action. For example, studies have shown that mGlu7 NAMs can potentiate forskolin-elevated cAMP concentrations, indicating inverse agonist properties at the receptor. frontiersin.orgnih.gov
Further neurophysiological studies are needed to explore how mGlu7 modulation by this compound affects synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). frontiersin.org The mGlu7 receptor is known to play a role in these processes, which are fundamental to learning and memory. frontiersin.org Ex vivo studies using brain slices could examine the effects of this compound on synaptic transmission and plasticity in key brain regions like the hippocampus and amygdala. nih.govfrontiersin.org
Finally, the development of novel research tools, such as photoswitchable allosteric modulators, could provide unprecedented spatiotemporal control over mGlu7 receptor activity. csic.es These tools would allow researchers to precisely activate or deactivate the effects of a compound like this compound in specific brain circuits and at specific times, offering a powerful way to probe the neurophysiological role of the mGlu7 receptor. csic.es
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for (±)-ADX 71743, and how can researchers validate purity and enantiomeric composition?
- Methodological Answer : Synthesis typically involves chiral resolution techniques or asymmetric catalysis. Validate purity using HPLC with a chiral stationary phase and confirm enantiomeric ratios via circular dichroism (CD) spectroscopy. Cross-reference with NMR (¹H/¹³C) for structural confirmation, ensuring spectral peaks align with literature values .
Q. Which in vitro and in vivo models are most effective for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement) to assess affinity for target receptors. For in vivo studies, employ rodent models with dose-response curves to evaluate efficacy and toxicity. Ensure models align with the compound’s hypothesized mechanism (e.g., CNS penetration studies for neuroactive compounds) .
Q. How should researchers design dose-ranging studies for this compound to minimize variability?
- Methodological Answer : Apply factorial design to test multiple doses and covariates (e.g., administration route, time intervals). Use pharmacokinetic (PK) modeling to estimate bioavailability and half-life. Validate with repeated-measures ANOVA to account for inter-subject variability .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound efficacy data across different experimental conditions?
- Methodological Answer : Conduct meta-analysis to aggregate data from disparate studies, adjusting for heterogeneity via random-effects models. Apply sensitivity analysis to identify outliers or confounding variables (e.g., batch variability in compound synthesis). Use Bayesian hierarchical models to reconcile conflicting results probabilistically .
Q. How can researchers optimize assays to address low reproducibility in this compound’s off-target effects?
- Methodological Answer : Implement high-throughput screening (HTS) with counter-assays to rule out false positives. Use CRISPR-based gene editing to create isogenic cell lines, reducing genetic variability. Validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .
Q. What strategies integrate this compound’s pharmacokinetic data into existing theoretical frameworks for receptor allosteric modulation?
- Methodological Answer : Develop mechanistic PK/PD models linking plasma concentrations to receptor occupancy. Use molecular dynamics simulations to predict binding kinetics, validated by surface plasmon resonance (SPR). Cross-correlate with in vivo electrophysiology data to refine allosteric modulation hypotheses .
Methodological Best Practices
- Data Integrity : Archive raw datasets and protocols in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines for experimental design and reporting .
- Theoretical Alignment : Frame research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in allosteric modulator literature .
Common Pitfalls and Solutions
- Pitfall : Overlooking enantiomer-specific effects in this compound.
- Solution : Separate enantiomers via preparative HPLC and test individually in parallel assays .
- Pitfall : Inadequate power in dose-response studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
